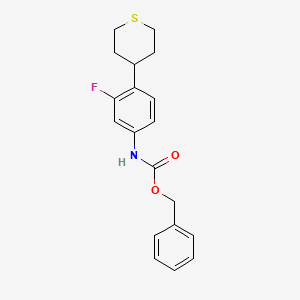
Benzyl (3-fluoro-4-(tetrahydro-2H-thiopyran-4-yl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (3-fluoro-4-(tetrahydro-2H-thiopyran-4-yl)phenyl)carbamate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a fluorinated phenyl ring, and a tetrahydrothiopyran moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3-fluoro-4-(tetrahydro-2H-thiopyran-4-yl)phenyl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorinated Phenyl Intermediate:
Introduction of the Tetrahydrothiopyran Moiety: The next step involves the formation of the tetrahydrothiopyran ring, which can be achieved through cyclization reactions involving sulfur-containing reagents.
Coupling with Benzyl Carbamate: The final step involves the coupling of the fluorinated phenyl intermediate with benzyl carbamate under suitable reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3-fluoro-4-(tetrahydro-2H-thiopyran-4-yl)phenyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Benzyl (3-fluoro-4-(tetrahydro-2H-thiopyran-4-yl)phenyl)carbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of Benzyl (3-fluoro-4-(tetrahydro-2H-thiopyran-4-yl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in critical cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate: This compound shares a similar benzyl and fluorinated phenyl structure but differs in the presence of a tetrazole ring instead of a tetrahydrothiopyran moiety.
Benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate: This compound has a thiomorpholine ring instead of a tetrahydrothiopyran ring.
Uniqueness
The uniqueness of Benzyl (3-fluoro-4-(tetrahydro-2H-thiopyran-4-yl)phenyl)carbamate lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. The presence of the tetrahydrothiopyran ring, in particular, differentiates it from other similar compounds and may contribute to its unique reactivity and applications.
Properties
Molecular Formula |
C19H20FNO2S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
benzyl N-[3-fluoro-4-(thian-4-yl)phenyl]carbamate |
InChI |
InChI=1S/C19H20FNO2S/c20-18-12-16(6-7-17(18)15-8-10-24-11-9-15)21-19(22)23-13-14-4-2-1-3-5-14/h1-7,12,15H,8-11,13H2,(H,21,22) |
InChI Key |
JSSJPYHAZNEQJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















